REACTION_CXSMILES
|
Cl.Cl.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][NH:4]1.F[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=1[CH3:23].C(N(CC)C(C)C)(C)C.O.[Cl-].[Na+].O>CS(C)=O>[CH3:23][C:15]1[CH:16]=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=[CH:19][C:14]=1[N:10]1[CH2:9][CH2:8][C:7]2[C:12](=[CH:3][N:4]=[CH:5][CH:6]=2)[CH2:11]1 |f:0.1.2,5.6.7.8|
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1NCCC2=CC=NC=C12
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc portion was washed with a H2O/brine mixture, aqueous Na2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
An impure sample from a previous reaction (1.0 mmol scale)
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
eluting with CHCl3/EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)[N+](=O)[O-])N1CC2=CN=CC=C2CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 365 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |